[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate
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Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a dimethoxyphenyl group with a chloro-methylphenoxy group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form a Schiff base. This Schiff base is then reacted with 2-(4-chloro-3-methylphenoxy)acetic acid under specific conditions to yield the desired compound. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and sodium borohydride (NaBH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
- 2-aminothiazole-4-carboxylate derivatives
- 1,3,4-thiadiazoles
Uniqueness
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5/c1-11-8-13(5-6-14(11)19)25-10-17(22)26-21-18(20)12-4-7-15(23-2)16(9-12)24-3/h4-9H,10H2,1-3H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWPKGTYWBRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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